1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate
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Overview
Description
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate is a chemical compound with a complex structure that includes a piperazine ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate typically involves the reaction of 5,6,7,8-tetrahydro-2-naphthalenylamine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine
- 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanone
- 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)ethanol
Uniqueness
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring and a naphthalene moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
57537-11-8 |
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Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(5,6,7,8-tetrahydronaphthalen-2-yl)piperazine |
InChI |
InChI=1S/C14H20N2.C4H4O4/c1-2-4-13-11-14(6-5-12(13)3-1)16-9-7-15-8-10-16;5-3(6)1-2-4(7)8/h5-6,11,15H,1-4,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
JEELGVPCLLMFSI-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)N3CCNCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)N3CCNCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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